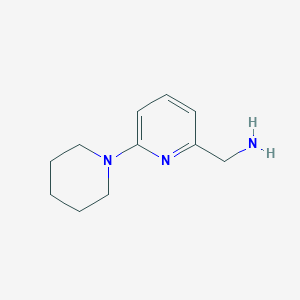

(6-piperidin-1-ylpyridin-2-yl)methanamine

Descripción general

Descripción

(6-piperidin-1-ylpyridin-2-yl)methanamine is a versatile chemical compound with the molecular formula C11H17N3. It is known for its unique structure, which includes a piperidine ring fused to a pyridine ring, making it a valuable compound in various scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-piperidin-1-ylpyridin-2-yl)methanamine typically involves the reaction of 2-chloromethylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine and pyridine ring in (6-piperidin-1-ylpyridin-2-yl)methanamine participate in oxidation reactions under controlled conditions:

-

Primary Amine Oxidation :

The methanamine group (-CH2NH2) can be oxidized to a nitro group (-NO2) using strong oxidizing agents like potassium permanganate (KMnO4) under acidic reflux conditions. This reaction is critical for modifying the compound’s electronic properties. -

Piperidine Ring Oxidation :

The piperidine moiety undergoes oxidation with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) to form N-oxides. These derivatives are often explored for enhanced solubility or altered bioactivity .

| Reagent | Condition | Product | Source |

|---|---|---|---|

| KMnO4/H2SO4 | Reflux, 80°C, 4 hours | (6-Piperidin-1-ylpyridin-2-yl)nitromethane | |

| H2O2/Acetic Acid | RT, 12 hours | N-Oxide derivative |

Reduction Reactions

The pyridine ring and imine intermediates derived from this compound can be reduced:

-

Pyridine Ring Reduction :

Catalytic hydrogenation (H2, Pd/C) selectively reduces the pyridine ring to a piperidine structure, yielding a saturated bicyclic amine system. This modification is valuable for tuning lipophilicity. -

Imine Reduction :

Schiff bases formed via condensation with aldehydes are reduced using sodium borohydride (NaBH4) to secondary amines, enabling side-chain diversification .

| Reagent | Condition | Product | Source |

|---|---|---|---|

| H2 (1 atm), 10% Pd/C | Ethanol, RT, 6 hours | Bicyclic piperidine derivative | |

| NaBH4 | Methanol, 0°C→RT, 2 hours | Secondary amine derivatives |

Substitution Reactions

The electron-deficient pyridine ring and nucleophilic amine group enable diverse substitution pathways:

-

Nucleophilic Aromatic Substitution :

The pyridine ring undergoes substitution at the 2- and 6-positions with strong nucleophiles (e.g., alkoxides) under thermal conditions (100–120°C) . -

Alkylation of the Primary Amine :

The -NH2 group reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K2CO3) to form secondary or tertiary amines. This is a key step in prodrug synthesis .

| Reagent | Condition | Product | Source |

|---|---|---|---|

| CH3I, K2CO3 | DMF, 60°C, 8 hours | N-Methylated derivative | |

| NaOCH3, CuI | DMSO, 100°C, 12 hours | Methoxy-substituted pyridine |

Acylation and Condensation Reactions

The primary amine serves as a nucleophile in acylation and Schiff base formation:

-

Acylation :

Reaction with acetyl chloride or anhydrides in pyridine yields amides, which are intermediates for further functionalization . -

Schiff Base Formation :

Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imines, which are precursors to heterocyclic scaffolds .

| Reagent | Condition | Product | Source |

|---|---|---|---|

| Acetyl Chloride | Pyridine, reflux, 2 hours | Acetamide derivative | |

| Benzaldehyde | Ethanol, RT, 24 hours | Benzylidene-imine derivative |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the pyridine ring:

-

Suzuki Coupling :

The 2-chloro or 2-triflate derivatives of the compound react with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 as a catalyst, forming biaryl systems .

| Reagent | Condition | Product | Source |

|---|---|---|---|

| PhB(OH)2, Pd(PPh3)4 | THF, 80°C, 6 hours | 2-Phenylpyridine derivative |

Stability and Reactivity Trends

-

pH Sensitivity : The primary amine protonates under acidic conditions (pH < 4), enhancing solubility but reducing nucleophilicity.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 189.25 g/mol. Its structure features a piperidine ring fused with a pyridine moiety, which contributes to its reactivity and interaction with biological systems.

Chemistry

In the field of chemistry, (6-piperidin-1-ylpyridin-2-yl)methanamine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as:

- Substitution Reactions: The amine group can be substituted with different functional groups, enabling the creation of diverse chemical entities.

- Oxidation and Reduction: The compound can undergo oxidation to yield ketones or aldehydes and can be reduced to form different alcohol derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of the amine group | Halogens, acids |

| Oxidation | Formation of ketones or aldehydes | KMnO4, CrO3 |

| Reduction | Formation of alcohol derivatives | LiAlH4, NaBH4 |

Biological Research

In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. It has shown potential in:

- Binding Affinity Studies: Used in assays to evaluate its binding properties to specific receptors.

- Therapeutic Applications: Explored for its role in drug design, particularly in developing pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study: Neuropharmacological Effects

A study demonstrated that derivatives of this compound exhibited significant activity in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. It has been explored for:

- Antidepressant Activity: Research indicates that modifications of this compound can enhance serotonin receptor affinity.

- Anticancer Properties: Some studies have suggested that it may inhibit tumor growth through specific molecular pathways.

Table 2: Potential Therapeutic Uses

| Application Area | Potential Benefits |

|---|---|

| Neurology | Treatment of anxiety and depression |

| Oncology | Inhibition of tumor growth |

| Pharmacology | Development of new antidepressants |

Industrial Applications

In the industrial sector, this compound is utilized in the production of various chemical products due to its stability and reactivity. It is particularly useful in:

- Synthesis of Agrochemicals: Employed in creating herbicides and pesticides.

- Manufacturing Processes: Acts as an intermediate in producing fine chemicals.

Mecanismo De Acción

The mechanism of action of (6-piperidin-1-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

Pyridine: A six-membered heterocycle with one nitrogen atom, widely used as a solvent and reagent in organic synthesis.

N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom, used in various chemical reactions.

Uniqueness

(6-piperidin-1-ylpyridin-2-yl)methanamine is unique due to its fused ring structure, which combines the properties of both piperidine and pyridine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Actividad Biológica

(6-piperidin-1-ylpyridin-2-yl)methanamine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring attached to a pyridine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2. The structure consists of a piperidine ring (a six-membered ring containing one nitrogen atom) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The presence of these heterocycles is significant as they often play crucial roles in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The mechanism of action may involve:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridine exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as DNA damage or cell cycle arrest.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may offer benefits in neurodegenerative diseases. Research is ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress and inflammation.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Antimicrobial Activity : A recent study tested various piperidine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines indicated that compounds with similar structures to this compound showed promising results in reducing cell viability.

- Neuroprotection Research : Experimental models have shown that certain piperidine derivatives can protect against neurotoxicity induced by glutamate, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(6-piperidin-1-ylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLKMQNMJEDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594495 | |

| Record name | 1-[6-(Piperidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-51-5 | |

| Record name | 1-[6-(Piperidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.